

Application Notes: Ipatasertib for Prostate Cancer Cell Line Studies

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Compound of Interest

Compound Name: *Ipatasertib*

Cat. No.: *B1662790*

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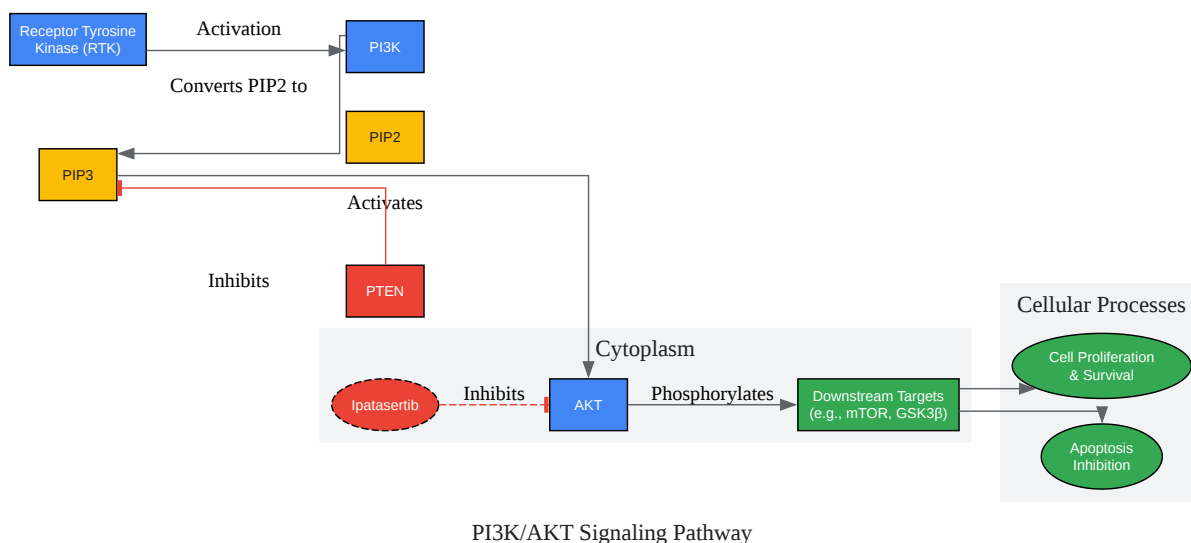
Introduction

Ipatasertib (GDC-0068) is a potent, orally bioavailable, and selective small-molecule inhibitor of all three isoforms of the serine/threonine kinase AKT (Protein Kinase B).[1][2] The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, including prostate cancer, playing a critical role in cell survival, proliferation, metabolism, and growth.[3][4] In prostate cancer, the loss of the tumor suppressor PTEN, a negative regulator of the PI3K/AKT pathway, is a common event, occurring in 40-50% of metastatic castration-resistant prostate cancer (mCRPC) cases.[5][6] This loss leads to hyperactivation of AKT signaling, promoting uncontrolled cell growth and resistance to therapies.[3][6]

Ipatasertib inhibits AKT by binding competitively to its ATP-binding pocket, thereby preventing the phosphorylation of its downstream targets.[7] This action leads to reduced cell growth, induction of apoptosis, and cell cycle arrest.[3][8] Preclinical and clinical studies have shown that **ipatasertib** is particularly effective in tumors with alterations that activate the PI3K/AKT pathway, such as PTEN loss or PIK3CA mutations.[1][9] These notes provide detailed protocols for evaluating the effects of **ipatasertib** on prostate cancer cell lines.

PI3K/AKT Signaling Pathway and Ipatasertib's Mechanism of Action

The PI3K/AKT pathway is a crucial intracellular signaling cascade. It is typically initiated by the activation of Receptor Tyrosine Kinases (RTKs) on the cell surface. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the cell membrane where it is activated through phosphorylation. Activated AKT then phosphorylates a multitude of downstream proteins that regulate key cellular processes. The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.[3] **Ipatasertib** directly inhibits the kinase activity of AKT, blocking all downstream signaling.[3]



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Caption: PI3K/AKT pathway showing the inhibitory action of **Ipatasertib**.

Data Presentation

Table 1: Ipatasertib IC50 Values in Prostate Cancer Cell Lines

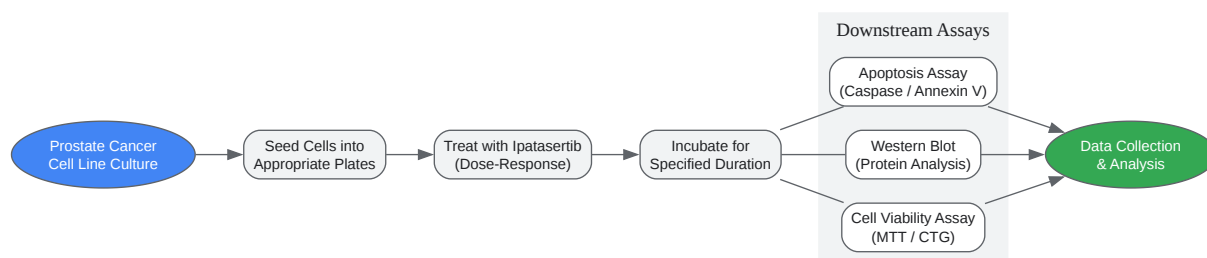
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Studies have shown that cancer cell lines with PTEN loss or PIK3CA mutations are generally more sensitive to **ipatasertib**.^[9]

Cell Line	PTEN Status	Androgen Sensitivity	Ipatasertib IC50 (μM)	Reference
LNCaP	Homozygous deletion	Sensitive	Strong Impact	[10]
PC-3	Homozygous deletion	Resistant	-	[10]
DU145	Heterozygous mutation	Resistant	-	[10]
VCaP	Wild-type	Sensitive	Strong Impact	[10]
22RV1	Wild-type	Resistant	Less sensitive	[7][10]
LAPC4	-	Sensitive	More sensitive than androgen withdrawal	[7]

Note: "Strong Impact" indicates potent antiproliferative effects as described in the cited study, though a specific IC50 value was not provided in that context.^[10] The sensitivity of cell lines can vary based on experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the efficacy of **ipatasertib** in prostate cancer cell lines.



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